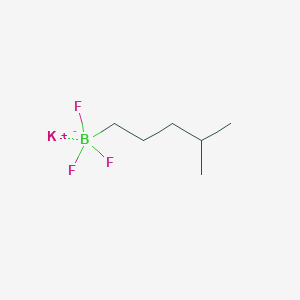

Potassium;trifluoro(4-methylpentyl)boranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

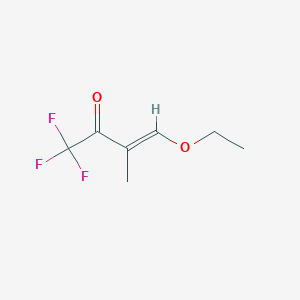

The InChI code for Potassium;trifluoro(4-methylpentyl)boranuide is1S/C6H13BF3.K/c1-6(2)4-3-5-7(8,9)10;/h6H,3-5H2,1-2H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Potassium;trifluoro(4-methylpentyl)boranuide is a powder that should be stored at 4 degrees Celsius . It has a molecular weight of 192.07 .Aplicaciones Científicas De Investigación

Basic Properties

Potassium;trifluoro(4-methylpentyl)boranuide is a boron organic compound with the chemical formula C6H13BF3K . It has a molecular weight of 192.07 . It is typically stored at a temperature of 4°C and comes in the form of a powder .

Manufacturer and Supplier Information

This compound is manufactured and supplied by companies like Enamine and Smolecule . It’s important to note that pricing and availability may vary .

Safety Information

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Potential Applications in Organic Synthesis

While specific applications for Potassium;trifluoro(4-methylpentyl)boranuide are not widely documented, related compounds such as Potassium 4-methoxyphenyltrifluoroborate have been used in Suzuki Cross-Coupling reactions . In these reactions, organotrifluoroborates are used as potent boronic acid surrogates .

Safety and Hazards

Potassium;trifluoro(4-methylpentyl)boranuide is not intended for human or veterinary use. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Potassium;trifluoro(4-methylpentyl)boranuide is a type of organotrifluoroborate compound . Organotrifluoroborates are known to be potent boronic acid surrogates . They are often used in Suzuki Cross-Coupling reactions, where they interact with various organic compounds .

Mode of Action

In Suzuki Cross-Coupling reactions, organotrifluoroborates, such as Potassium;trifluoro(4-methylpentyl)boranuide, act as the boron component . They interact with organic compounds to form new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Biochemical Pathways

The primary biochemical pathway affected by Potassium;trifluoro(4-methylpentyl)boranuide is the Suzuki Cross-Coupling reaction pathway . This pathway is essential for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other organotrifluoroborates, it is expected to have good solubility in water . This property can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of Potassium;trifluoro(4-methylpentyl)boranuide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and polymers .

Action Environment

The action of Potassium;trifluoro(4-methylpentyl)boranuide can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it is sensitive to strong oxidizing agents, which can affect its efficacy .

Propiedades

IUPAC Name |

potassium;trifluoro(4-methylpentyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BF3.K/c1-6(2)4-3-5-7(8,9)10;/h6H,3-5H2,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZFHAXJIRGJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;trifluoro(4-methylpentyl)boranuide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)